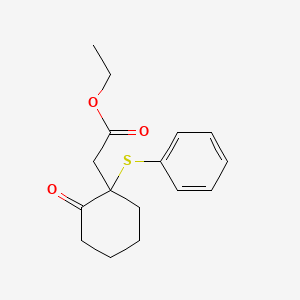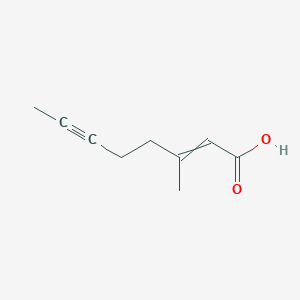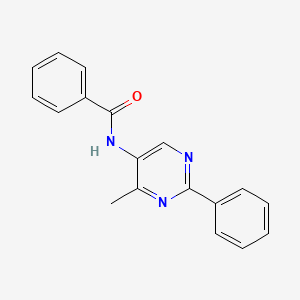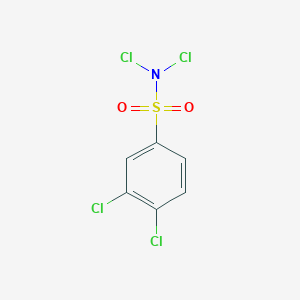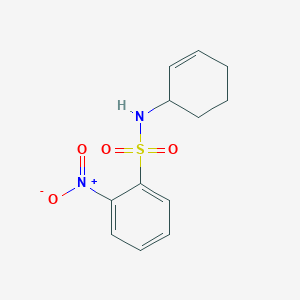![molecular formula C16H13NS B12600727 2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole CAS No. 881030-15-5](/img/structure/B12600727.png)
2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole typically involves the coupling of a biphenyl derivative with a thiazole precursor. One common method involves the use of Grignard reagents. For example, 4-bromotoluene can be reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide. This intermediate is then coupled with a thiazole derivative under nitrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are crucial due to the potential toxicity of some reagents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the biphenyl moiety, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl-thiazole derivative.
Substitution: Formation of halogenated or nitrated biphenyl-thiazole derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in the individual components .
Propriétés
Numéro CAS |
881030-15-5 |
|---|---|
Formule moléculaire |
C16H13NS |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
4-methyl-2-(2-phenylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H13NS/c1-12-11-18-16(17-12)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
OPPAUDSULLZSNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)
![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)

![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
